molecular formula C15H13ClN2O3S B2769458 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-34-0

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2769458
CAS No.: 921787-34-0
M. Wt: 336.79
InChI Key: VSNBXAQRIRZWFL-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chloro-substituted benzene ring with an indolinone moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the chloro-substituted indolinone with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indolinone moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while oxidation can produce an oxoindole derivative.

Scientific Research Applications

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity and binding properties.

    3-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the methyl group, potentially altering its chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro group, indolinone core, and sulfonamide moiety makes it a versatile compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNBXAQRIRZWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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